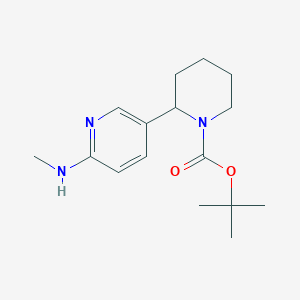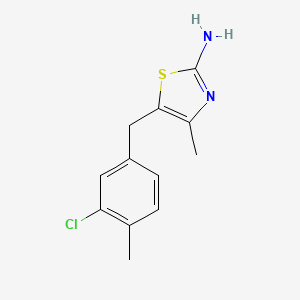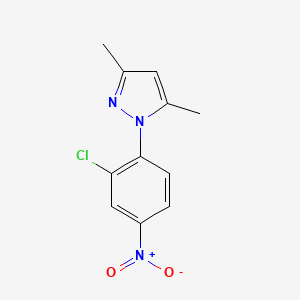
ethyl (3R,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3R,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butyl group and a difluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a substitution reaction using difluorobenzene derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be performed on the difluorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation may lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can result in the formation of partially or fully reduced aromatic rings.
Substitution: Substitution reactions can yield various substituted pyrrolidine derivatives.
科学研究应用
Ethyl (3R,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is used in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl (3R,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
相似化合物的比较
Similar Compounds
- Ethyl (3R,4R)-1-tert-butyl-4-phenylpyrrolidine-3-carboxylate
- Ethyl (3R,4R)-1-tert-butyl-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate
- Ethyl (3R,4R)-1-tert-butyl-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylate
Uniqueness
Ethyl (3R,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications.
属性
分子式 |
C17H23F2NO2 |
|---|---|
分子量 |
311.37 g/mol |
IUPAC 名称 |
ethyl (3R,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H23F2NO2/c1-5-22-16(21)14-10-20(17(2,3)4)9-13(14)12-7-6-11(18)8-15(12)19/h6-8,13-14H,5,9-10H2,1-4H3/t13-,14-/m0/s1 |
InChI 键 |
BWWLLGQSYULNNY-KBPBESRZSA-N |
手性 SMILES |
CCOC(=O)[C@H]1CN(C[C@H]1C2=C(C=C(C=C2)F)F)C(C)(C)C |
规范 SMILES |
CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)F)F)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid](/img/structure/B11815186.png)



![4-Chloro-2-[(4-fluorophenyl)(morpholin-4-yl)methylidene]-3-oxobutanenitrile](/img/structure/B11815200.png)


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B11815229.png)


